molecular formula C9H10BrN5O4 B033572 3'-Azido-2',3'-dideoxy-5-bromouridine CAS No. 105784-82-5

3'-Azido-2',3'-dideoxy-5-bromouridine

Cat. No. B033572
M. Wt: 332.11 g/mol
InChI Key: VKYMRXNXDPKKRV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Azido-2’,3’-dideoxy-5-bromouridine is a highly intricate biomedical compound . It is emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development . With its prominent role as a nucleoside analogue, it orchestrates the research and development of cutting-edge antiviral medications .

Scientific Research Applications

  • Antiviral Activity Against Retroviruses : It has demonstrated significant antiviral activity against retroviruses like M-MULV and HTLV-III/LAV/AAV, with effective concentration (ED50) values indicating potent inhibitory effects (Lin et al., 1987)(Lin et al., 1987).

  • Effectiveness Against HIV : Specifically, its activity against human immunodeficiency virus (HIV-1, HTLV-III/LAV) has been noted, especially in human peripheral blood mononuclear cells. It shows significant potential for inhibiting HIV replication (Lin et al., 1988)(Lin et al., 1988).

  • Reduced Toxicity as an AIDS Treatment Alternative : A related compound, 3'-fluoro-2',3'-dideoxy-5-chloro-uridine, has been highlighted for its high selectivity index for HIV and a reduced toxicity profile, suggesting its potential as an alternative treatment for AIDS (Van Aerschot, 1991)(Van Aerschot, 1991).

  • In Vitro Inhibition of HIV Replication : The compound has been found to be a potent and selective inhibitor of HIV replication in vitro, with minimal toxicity to uninfected human lymphoid cell line H9 (August et al., 1993)(August et al., 1993).

  • Selective HIV-1 Replication Inhibition : Another study highlighted 3'-fluoro-2',3'-dideoxy-5-chlorouridine as the most selective inhibitor of HIV-1 replication among a series of tested compounds, suggesting its potential in HIV treatment (Van Aerschot et al., 1989)(Van Aerschot et al., 1989).

  • Synergistic Effects with Other Antiviral Agents : Some studies have also investigated the synergistic interactions of similar compounds with other antivirals, offering a potential strategy for enhancing HIV treatment efficacy (Schinazi et al., 1990)(Schinazi et al., 1990).

Safety And Hazards

The safety data sheet for 3’-Azido-2’,3’-dideoxy-5-bromouridine suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMRXNXDPKKRV-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147342
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-2',3'-dideoxy-5-bromouridine

CAS RN

105784-82-5
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-2',3'-dideoxy-5-bromouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 2
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 3
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 4
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 5
3'-Azido-2',3'-dideoxy-5-bromouridine
Reactant of Route 6
Reactant of Route 6
3'-Azido-2',3'-dideoxy-5-bromouridine

Citations

For This Compound
19
Citations
TS Lin, ZY Shen, EM August, V Brankovan… - Journal of medicinal …, 1989 - ACS Publications
Several 2, 5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT), 3'-azido-2', 3'-dideoxyuridine (AZU), 3'-azido-2', 3'-dideoxy-5-bromouridine, 3'-azido-2', 3'-dideoxy-5-iodouridine, …
Number of citations: 46 pubs.acs.org
TS Lin, MS Chen, C McLaren, YS Gao… - Journal of medicinal …, 1987 - ACS Publications
Various 3'-azido, 3'-amino, 2', 3'-unsaturated, 2', 3'-dideoxy, and 5-substituted analogues of pyrimidine deoxyribonucleosides have been prepared and tested against Moloney-murine …
Number of citations: 177 pubs.acs.org
EM August, Q He-Ying, EM Birks, UA Thombre… - Biochemical …, 1993 - Elsevier
3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) and 3'-azido-2',3'-dideoxy-5-bromouridine (AzBdUrd), previously shown to be potent and selective inhibitors of human immunodeficiency …
Number of citations: 5 www.sciencedirect.com
DH Everaert, OM Peeters, NM Blaton… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Structure of nucleoside analogues 3'-fluoro-2',3'-dideoxyuridine, 3'-fluoro-2',3'-dideoxy-5-bromouridine and 3'-azido-2',3'-dideoxy-5-bromouridine Acta Crystallographica Section …
Number of citations: 4 scripts.iucr.org
TS Lin, MC Liu - Nucleosides and Nucleotides as Antitumor and …, 1993 - Springer
3′-Azido-3′-deoxythymidine (AZT) was first synthesized by Horwitz et al. and subsequently was found by Mitsura et al. to be a potent inhibitor of the replication of the human …
Number of citations: 1 link.springer.com
TS Lin, JY Guo, XH Zhang - Nucleosides & nucleotides, 1990 - Taylor & Francis
Various 2′, 3′ -dideoxy and carbocyclic pyrimidine nucleosides, and their corresponding 3-(3-oxoprop-1-enyl) derivatives, have been synthesized and evaluated against murine …
Number of citations: 9 www.tandfonline.com
GA Hobbs, SA Keilbaugh, MV Simpson - Biochemical pharmacology, 1992 - Elsevier
Major toxicities of ddNs+ in AIDS therapy (see Ref. I for citations) include AZT-induced macrocytic anemia, myopathy, and cardiomyopathy, ddC-and ddI-induced peripheral neuropathy, …
Number of citations: 23 www.sciencedirect.com
DH Everaert, OM Peeters… - Antiviral Chemistry …, 1993 - journals.sagepub.com
A comparison between the conformational parameters of eleven active and inactive anti-HIV 2′,3′-dideoxypyrimidine nucleosides and a series of 73 uridine and thymidine structures, …
Number of citations: 15 journals.sagepub.com
S Pochet, L Dugué, G Labesse, M Delepierre… - …, 2003 - Wiley Online Library
Thymidine monophosphate kinase (TMPK) from Mycobacterium tuberculosis (TMPKmt) is an attractive target for the design of specific inhibitors. This fact is the result of its key role in the …
E Quagliariello, S Papa… - … and Biogenesis of …, 1990 - Elsevier Science & Technology
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.